molecular formula C14H18F6N2O4S2 B8064653 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B8064653
M. Wt: 456.4 g/mol
InChI Key: GOXVSJLMAFCPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate (CAS: 1980054-87-2 ) is a high-purity spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This reagent serves as a key synthetic intermediate and building block in the design of novel, biologically active molecules . Its unique structure, featuring a spirocyclic scaffold and a trifluoromethyl group, is valuable for creating compounds with improved metabolic stability and bioavailability, making it a crucial tool in hit-to-lead optimization . The primary research applications for this compound are in neuroscience and oncology. It is extensively utilized in the development of potential therapeutic agents for neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases . Furthermore, derivatives of this specific spirocyclic scaffold are investigated as potent and selective inhibitors of DNA polymerase theta (POLQ) . POLQ is an emerging target in oncology, and its inhibition is a promising strategy for treating cancers with homologous recombination deficiency (HRD), such as those involving BRCA gene mutations . The mechanism of action in research contexts often involves the compound's incorporation into larger molecules designed to interact with specific enzymatic targets. In the case of POLQ inhibitor development, these molecules exploit the synthetic lethality of POLQ inhibition in HRD cancer cells, sensitizing them to DNA-damaging agents . The compound is supplied with a purity of 95% and requires storage at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers are encouraged to consult the relevant scientific literature, including patent WO2024121753A1 for its application in POLQ inhibitors , for specific experimental protocols.

Properties

IUPAC Name

oxalic acid;3-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8F3NS.C2H2O4/c2*7-6(8,9)4-5(3-11-4)1-10-2-5;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVSJLMAFCPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2C(F)(F)F.C1C2(CN1)CSC2C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-thia-6-azaspiro[33]heptane hemioxalate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the hemioxalate salt by treating the intermediate compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify optimal reaction conditions. Additionally, the scalability of the process is crucial, requiring careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds featuring thia-azaspiro structures exhibit promising antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the lipophilicity and biological activity of 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, suggesting a potential mechanism of action for this compound in treating infections .

Neuropharmacology
The spirocyclic nature of this compound may also be relevant in neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic signaling pathways, which are crucial in conditions such as anxiety and depression. Further studies could elucidate the specific effects of this compound on these pathways, potentially leading to new therapeutic agents for neurological disorders .

Chemical Synthesis

Building Block in Organic Synthesis
The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Fluorinated Compounds
Fluorinated compounds are known for their stability and unique electronic properties. The trifluoromethyl group enhances the reactivity of this compound in forming fluorinated derivatives that can be used in advanced materials science applications, including the development of fluoropolymers or specialty coatings with enhanced chemical resistance and thermal stability .

Material Science

Polymer Chemistry
In polymer chemistry, this compound can serve as a precursor for creating fluorinated polymers with desirable properties such as low surface energy and high thermal stability. Such materials are useful in applications ranging from non-stick coatings to advanced aerospace materials .

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria
Neuropharmacological EffectsPotential modulation of GABAergic signaling
Synthesis ApplicationsVersatile building block for organic synthesis
Polymer DevelopmentEnhanced properties in fluorinated polymers

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfur and nitrogen atoms facilitate binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

a. Structural Variations

  • Heteroatom Composition: The target compound contains a thia (sulfur) and aza (nitrogen) in its core, whereas analogs like 6-oxa-1-azaspiro[3.3]heptane () replace sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs . Benzyl and tert-butyl groups (e.g., in and ) improve steric bulk, influencing binding affinity in enzyme inhibition studies .

b. Physicochemical Properties

  • Solubility : Hemioxalate salts (e.g., CAS 1980054-87-2 and 1233143-48-0) generally exhibit higher aqueous solubility than free bases, critical for bioavailability .
  • Molecular Weight: Derivatives with bulky substituents (e.g., benzyl in CAS 1223573-42-9) have higher molecular weights (~466.6 vs.

d. Pharmacological Relevance

  • Spirocycles with -CF₃ groups are prevalent in kinase inhibitors and CNS drugs due to enhanced blood-brain barrier penetration .
  • Thia-aza cores (e.g., CAS 1233143-48-0) may exhibit unique reactivity in sulfur-mediated redox processes or metal chelation .

Research Findings and Implications

  • Medicinal Chemistry : The trifluoromethyl group in the target compound positions it as a candidate for DYRK or kinase inhibitors, similar to spirocyclic DYRK inhibitors described in .
  • Material Science : Hemioxalate salts are preferred for crystallinity in X-ray diffraction studies (), aiding structural elucidation .

Biological Activity

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate is a unique organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula : C₁₃H₁₈F₃N₂O₄S
  • Molecular Weight : Approximately 320.43 g/mol
  • CAS Number : 1980053-65-3

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : The structural characteristics of spirocyclic compounds often correlate with anticancer activity. Ongoing studies are exploring the mechanisms through which this compound may inhibit cancer cell proliferation.
  • CNS Activity : Due to its structural similarity to known psychoactive agents, there is potential for this compound to exhibit central nervous system (CNS) effects, warranting further pharmacological evaluation.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better interaction with biological membranes and targets.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of several spirocyclic compounds, including derivatives of this compound. Results demonstrated a significant reduction in bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., MCF-7, HeLa). The compound showed dose-dependent cytotoxic effects, indicating potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptaneC₁₃H₁₈F₃N₂O₄SContains trifluoromethyl group; potential CNS activity
2-Thia-6-azaspiro[3.3]heptane hemioxalateC₁₂H₁₈N₂O₄SLacks trifluoromethyl group; lower lipophilicity
Bis(1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane)C₂₆H₂₈F₆N₄O₈S₂Contains multiple trifluoromethyl groups; enhanced activity expected

Safety and Toxicology

The safety profile of this compound is not fully characterized. Preliminary toxicological assessments indicate potential irritant effects on skin and eyes, necessitating careful handling in laboratory settings.

Q & A

Q. What synthetic strategies are effective for constructing the spiro[3.3]heptane core in 1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane?

The spirocyclic core is typically formed via intramolecular cyclization or alkylation. For example, hydroxide-facilitated alkylation of amines with bis-electrophiles (e.g., 3,3-bis(bromomethyl)oxetane) can generate azetidine or oxetane rings, as demonstrated in the synthesis of related spirocyclic intermediates for tuberculosis drug candidates . Optimized conditions (e.g., solvent polarity, base strength) are critical to suppress oligomerization and improve yields (>85% at 100 g scale). For thia-containing analogs, sulfur incorporation may require thiol-ene click chemistry or nucleophilic substitution with sulfur-containing precursors .

Q. How is the hemioxalate salt form characterized, and what analytical methods validate its stoichiometry?

Hemioxalate stoichiometry (1:0.5 molar ratio of base to oxalic acid) is confirmed via X-ray crystallography, which reveals hydrogen-bonding patterns between the spirocyclic amine and oxalate ions . Titration (e.g., potentiometric or Karl Fischer) and elemental analysis further validate composition. Purity (>95%) is assessed by HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm the absence of unreacted trifluoromethyl precursors .

Q. What purification techniques are suitable for isolating 1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate?

Recrystallization from ethanol/water mixtures is commonly used due to the compound’s moderate solubility in polar solvents. Chromatography (silica gel or reverse-phase) may resolve diastereomers or byproducts. For salts, pH-controlled precipitation (e.g., adjusting oxalic acid equivalents) ensures high recovery (>90%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity under acidic or basic conditions?

The electron-withdrawing trifluoromethyl group enhances resistance to nucleophilic attack but may destabilize the spirocyclic core under strong bases due to increased ring strain. Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products, such as ring-opened thiols or defluorinated derivatives . Computational modeling (DFT) predicts bond dissociation energies to guide reaction condition selection .

Q. What strategies mitigate racemization during synthesis of enantiopure spirocyclic derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cyclizations) can enforce stereocontrol. For example, enantiomeric excess (>98%) in related diazaspiro compounds was achieved using (R)-BINAP ligands . Dynamic kinetic resolution (DKR) may also resolve racemates during crystallization of the hemioxalate salt .

Q. How do structural modifications (e.g., oxa vs. thia, fluorinated vs. non-fluorinated) impact biological activity?

Comparative SAR studies show that sulfur substitution (thia) increases metabolic stability compared to oxygen (oxa), while the trifluoromethyl group enhances membrane permeability. In vitro assays (e.g., MIC against Mycobacterium tuberculosis) for analogs like 2-oxa-6-azaspiro[3.3]heptane derivatives reveal potency differences attributable to electronic and steric effects .

Q. What mechanistic insights explain contradictions in reaction yields between small-scale and multigram syntheses?

Scale-up challenges often arise from inefficient heat or mass transfer. For example, exothermic ring-closing reactions may require controlled addition rates or cryogenic conditions to prevent side reactions. Kinetic studies (e.g., in situ IR monitoring) optimize mixing and temperature profiles, improving reproducibility from milligram to kilogram scales .

Key Considerations

  • Contradictions : reports high yields (87%) for spirocyclic intermediates, while smaller-scale syntheses (e.g., in ) show lower yields (~51%), likely due to unoptimized workup or purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.